molecular formula C20H29NO5 B12128149 Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate

Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate

Cat. No.: B12128149
M. Wt: 363.4 g/mol
InChI Key: XHGFHHHCWUPLHA-UHFFFAOYSA-N
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Description

Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a hydroxy group, and a propanoylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Propanoylphenoxy Moiety: This step involves the reaction of a phenol derivative with a propanoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The propanoyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and the propanoylphenoxy moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 1-[2-hydroxy-3-(4-acetylphenoxy)propyl]piperidine-3-carboxylate: Similar structure but with an acetyl group instead of a propanoyl group.

    Ethyl 1-[2-hydroxy-3-(4-butanoylphenoxy)propyl]piperidine-3-carboxylate: Similar structure but with a butanoyl group instead of a propanoyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate

InChI

InChI=1S/C20H29NO5/c1-3-19(23)15-7-9-18(10-8-15)26-14-17(22)13-21-11-5-6-16(12-21)20(24)25-4-2/h7-10,16-17,22H,3-6,11-14H2,1-2H3

InChI Key

XHGFHHHCWUPLHA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCCC(C2)C(=O)OCC)O

Origin of Product

United States

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